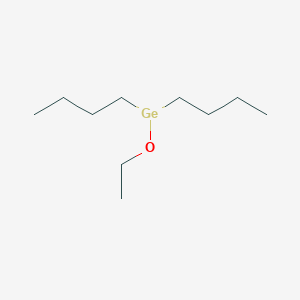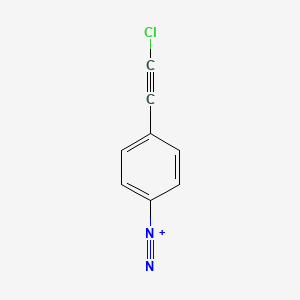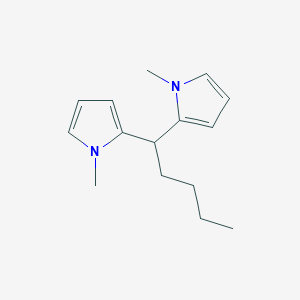
Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)-: is a chemical compound that belongs to the class of organotin compounds. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with an ethyl group and a tributylstannyl group. The (2S) designation indicates the stereochemistry of the molecule, specifying that the configuration around the second carbon atom is in the S (sinister, left) form.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- typically involves the reaction of a pyrrolidine derivative with a tributylstannyl reagent. One common method is the nucleophilic substitution reaction where a halogenated pyrrolidine reacts with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions: Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- can undergo various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to remove the tributylstannyl group, yielding the corresponding pyrrolidine derivative.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Tin oxides and the corresponding oxidized pyrrolidine derivative.
Reduction: The corresponding pyrrolidine derivative without the tributylstannyl group.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is used to develop bioactive molecules with potential therapeutic applications. The pyrrolidine ring is a common scaffold in drug design due to its ability to interact with biological targets.
Industry: In the industrial sector, Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- is used in the production of polymers and materials with specific properties. Its organotin component can impart stability and resistance to degradation.
作用機序
The mechanism of action of Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, the pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The tributylstannyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
類似化合物との比較
Pyrrolidine: The parent compound without any substituents.
1-Ethylpyrrolidine: A simpler derivative with only an ethyl group.
2-(Tributylstannyl)pyrrolidine: A derivative with only the tributylstannyl group.
Uniqueness: Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- is unique due to the combination of the ethyl and tributylstannyl groups, which confer specific chemical and physical properties. The stereochemistry (2S) also plays a crucial role in its reactivity and interaction with biological targets.
特性
CAS番号 |
833698-63-8 |
|---|---|
分子式 |
C18H39NSn |
分子量 |
388.2 g/mol |
IUPAC名 |
tributyl-[(2S)-1-ethylpyrrolidin-2-yl]stannane |
InChI |
InChI=1S/C6H12N.3C4H9.Sn/c1-2-7-5-3-4-6-7;3*1-3-4-2;/h5H,2-4,6H2,1H3;3*1,3-4H2,2H3; |
InChIキー |
IUVIPOGTYLZURA-UHFFFAOYSA-N |
異性体SMILES |
CCCC[Sn](CCCC)(CCCC)[C@H]1CCCN1CC |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCN1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)


![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)
![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)



![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)

![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)


